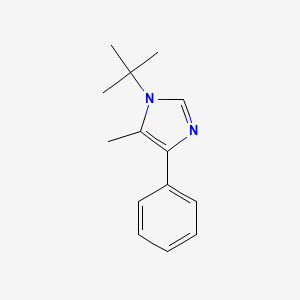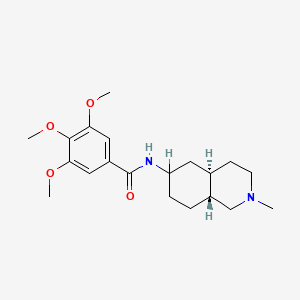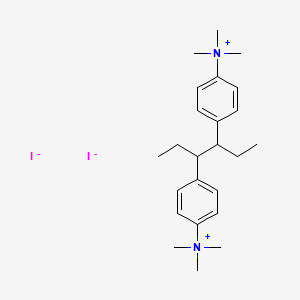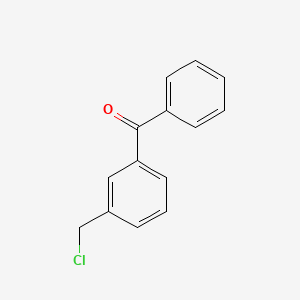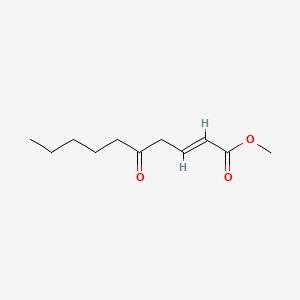
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves the reaction of 1-ethylpiperidine with 2-cyclohexyl-2-hydroxy-2-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with various biological targets. Its structural features allow it to interact with enzymes and receptors, making it useful in drug discovery and development.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylacetate moiety allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate
- (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-benzylacetate
- (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-toluylacetate
Uniqueness
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups. The presence of the piperidine ring, cyclohexyl group, and phenylacetate moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63917-13-5 |
|---|---|
Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H31NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3,5-6,10-11,18-19,24H,2,4,7-9,12-16H2,1H3 |
InChI Key |
PPNCDMBYKKWNCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




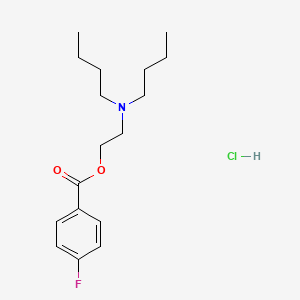
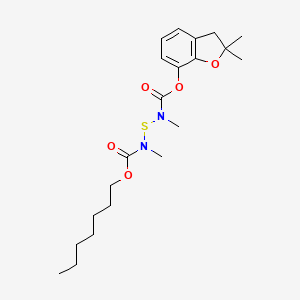
![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
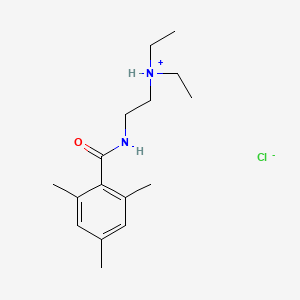
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
